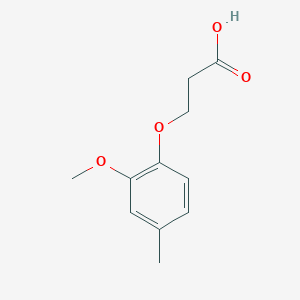
4-benzyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
4-benzyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide exerts its therapeutic effects through various mechanisms of action. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In neurodegenerative disease research, this compound has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. In inflammation research, this compound has been demonstrated to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disease research, this compound has been demonstrated to reduce oxidative stress and improve cognitive function. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
4-benzyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has several advantages for lab experiments, including its high purity and high yield synthesis method. However, this compound has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the research of 4-benzyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide. In cancer research, this compound could be investigated for its potential use in combination with other anticancer drugs to improve their efficacy. In neurodegenerative disease research, this compound could be studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In inflammation research, this compound could be further investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various fields of research. Its synthesis method has been optimized to yield high purity and high yield of this compound. This compound exerts its therapeutic effects through various mechanisms of action, and has been shown to have various biochemical and physiological effects. While this compound has some limitations, there are several future directions for its research, which could lead to the development of new therapies for various diseases.
合成法
The synthesis of 4-benzyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves the reaction of 4-methoxy-1,3-benzothiazol-2-amine with benzyl chloride in the presence of sodium hydroxide. The resulting intermediate is then reacted with 4-aminobenzamide to give this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
4-benzyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide has been investigated for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disease research, this compound has been found to protect neurons from oxidative stress and improve cognitive function. In inflammation research, this compound has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-benzyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-26-18-8-5-9-19-20(18)23-22(27-19)24-21(25)17-12-10-16(11-13-17)14-15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRDICXEZFTPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B2782626.png)
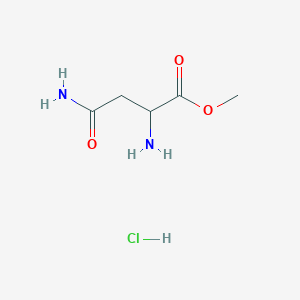
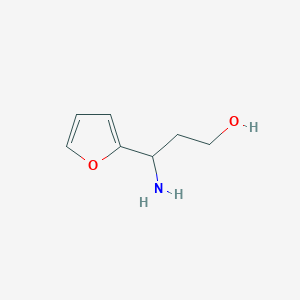

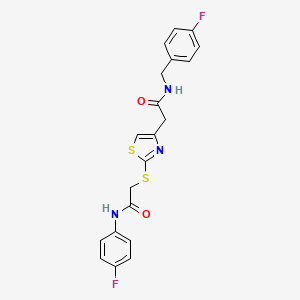
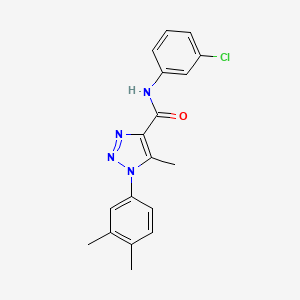
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2782635.png)
![N-(4-nitrophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2782638.png)

![6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2782640.png)

![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2782643.png)
![4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2782647.png)
